sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate
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Overview
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate typically involves the following steps:
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Protection of the Amine Group: : The starting material, 4-hydroxy-4-methylpentanoic acid, is first reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group to the amine, forming tert-butoxycarbonyl-4-hydroxy-4-methylpentanoic acid.
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Formation of the Sodium Salt: : The protected acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
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Bulk Synthesis: : Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
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Purification: : The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:
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Deprotection: : The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
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Substitution Reactions: : The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate, which can then undergo further substitution.
Major Products
Deprotected Amine: Removal of the Boc group yields 2-amino-4-hydroxy-4-methylpentanoic acid.
Substituted Derivatives: Depending on the substituent introduced, various derivatives can be synthesized.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.
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Medicine: : It serves as a precursor in the synthesis of drugs that target specific pathways in the body, particularly those involving amino acids and peptides.
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Industry: : The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Modification: It can modify proteins by reacting with amino acid residues, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-amino-4-hydroxy-4-methylpentanoate: Lacks the Boc protecting group, making it more reactive.
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate is unique due to the presence of both a Boc-protected amine and a hydroxyl group, allowing for selective reactions and modifications. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
CAS No. |
77443-45-9 |
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Molecular Formula |
C11H20NNaO5 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
sodium;4-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H21NO5.Na/c1-10(2,3)17-9(15)12-7(8(13)14)6-11(4,5)16;/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1 |
InChI Key |
WJJIEQDBICMFCT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)O)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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